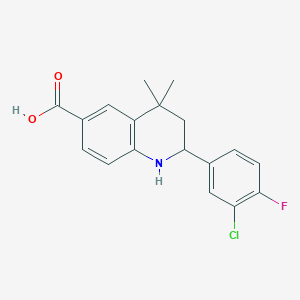

2-(3-氯-4-氟苯基)-4,4-二甲基-1,2,3,4-四氢喹啉-6-甲酸

描述

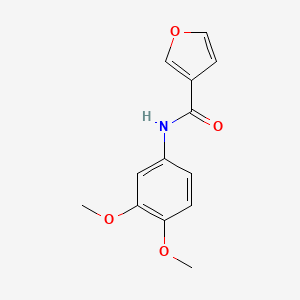

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a tetrahydroquinoline core, which is a type of heterocyclic compound. This core is substituted with a carboxylic acid group at the 6-position and a 3-chloro-4-fluorophenyl group at the 2-position. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydroquinoline ring, followed by the introduction of the substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring and the phenyl ring would likely contribute to the overall rigidity of the molecule. The carboxylic acid group could form hydrogen bonds with other molecules, potentially influencing its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and could participate in a variety of reactions, including esterification and amide formation. The chloro and fluoro substituents on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents .科学研究应用

绿原酸:药理综述

- 生物学和药理作用:绿原酸 (CGA) 是一种酚类化合物,具有广泛的生物学和治疗作用,包括抗氧化活性、抗菌、保肝、保护心脏、抗炎、退烧、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和中枢神经系统刺激。CGA 对脂质和葡萄糖代谢的影响表明在治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病方面具有潜在益处 (Naveed 等人,2018)。

氯喹及其衍生物:专利综述

- 对各种疾病的再利用:氯喹 (CQ) 及其衍生物已被研究其抗疟疾作用和在管理各种传染性和非传染性疾病方面的潜在再利用。该综述重点介绍了 CQ、其衍生物和组合物的化学结构、生物学评估和潜在治疗应用,为开发这些化合物用于抗癌联合化疗提供了一条途径 (Njaria 等人,2015)。

四氢异喹啉:治疗应用

- 治疗活性专利综述:四氢异喹啉具有异喹啉骨架,已被探索其在癌症、疟疾、中枢神经系统疾病、心血管和代谢疾病等各个领域的治疗活性。本综述涵盖了 2010 年至 2015 年间 THIQ 衍生物的专利,重点介绍了它们的合成及其作为多种治疗活性新药的潜力 (Singh 和 Shah,2017)。

安全和危害

未来方向

属性

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c1-18(2)9-16(10-3-5-14(20)13(19)8-10)21-15-6-4-11(17(22)23)7-12(15)18/h3-8,16,21H,9H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYNICKTSTXAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC2=C1C=C(C=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2940567.png)

![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)

![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)

![Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2940587.png)